molecular formula C15H13NO4 B6400985 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261975-17-0

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6400985
CAS No.: 1261975-17-0
M. Wt: 271.27 g/mol
InChI Key: AREAMADZDRJIOK-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with an aminocarbonyl group at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-methoxybenzoic acid to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent acylation to form the aminocarbonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 2-(3-Hydroxycarbonylphenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(3-Aminophenyl)-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminocarbonylphenyl)-4-methoxybenzoic acid
  • 2-(3-Aminocarbonylphenyl)-6-methoxybenzoic acid
  • 2-(4-Aminocarbonylphenyl)-5-methoxybenzoic acid

Uniqueness

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the aminocarbonyl and methoxy groups at the 3- and 5-positions, respectively, provides distinct properties compared to its isomers.

Properties

IUPAC Name

2-(3-carbamoylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAMADZDRJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689873
Record name 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-17-0
Record name 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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